Cas no 612832-83-4 ((2-(Benzyloxy)-5-chlorophenyl)boronic acid)

(2-(Benzyloxy)-5-chlorophenyl)boronic acid is a boronic acid derivative featuring a benzyl-protected hydroxyl group and a chloro substituent on the phenyl ring. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity. Its stability under typical reaction conditions and compatibility with diverse catalysts make it valuable in pharmaceutical and materials research. The benzyloxy group enhances solubility in organic solvents, while the chloro substituent offers further functionalization potential. The product is characterized by consistent purity (>95%) and reliable performance in palladium-catalyzed transformations, making it a practical choice for complex molecule assembly.
(2-(Benzyloxy)-5-chlorophenyl)boronic acid structure
612832-83-4 structure
Product Name:(2-(Benzyloxy)-5-chlorophenyl)boronic acid
CAS No:612832-83-4
MF:C13H12BClO3
MW:262.496582984924
MDL:MFCD04039000
CID:502087
PubChem ID:354334393
Update Time:2025-05-21

(2-(Benzyloxy)-5-chlorophenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • (2-(Benzyloxy)-5-chlorophenyl)boronic acid
    • 2-Benzyloxy-5-chlorophenylboronic Acid (contains varying amounts of Anhydride)
    • 2-Benzyloxy-5-chlorobenzeneboronic acid
    • (5-chloro-2-phenylmethoxyphenyl)boronic acid
    • 2-Benzyloxy-5-chlorophenylboronic acid
    • Boronicacid, B-[5-chloro-2-(phenylmethoxy)phenyl]-
    • 2-Benzyloxy-5-chlorobenzeneboronic Acid (contains varying amounts of Anhydride)
    • 2-(benzyloxy)-5-chlorophenylboronic acid
    • [2-(Benzyloxy)-5-chlorophenyl]boronic acid
    • Boronic acid, [5-chloro-2-(phenylmethoxy)phenyl]-
    • KSC352M1H
    • SLERXVFZNNSBIX-UHFFFAOYSA-N
    • MDL: MFCD04039000
    • Inchi: 1S/C13H12BClO3/c15-11-6-7-13(12(8-11)14(16)17)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2
    • InChI Key: SLERXVFZNNSBIX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(B(O)O)C=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 262.05700
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 246
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Melting Point: 110°C(lit.)
  • Boiling Point: 462.3°C at 760 mmHg
  • PSA: 49.69000
  • LogP: 1.59880

(2-(Benzyloxy)-5-chlorophenyl)boronic acid Security Information

(2-(Benzyloxy)-5-chlorophenyl)boronic acid Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

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(2-(Benzyloxy)-5-chlorophenyl)boronic acid Production Method

(2-(Benzyloxy)-5-chlorophenyl)boronic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:612832-83-4)(2-(Benzyloxy)-5-chlorophenyl)boronic acid
Order Number:A833142
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:31
Price ($):161.0/323.0
Email:sales@amadischem.com

Additional information on (2-(Benzyloxy)-5-chlorophenyl)boronic acid

(2-(Benzyloxy)-5-chlorophenyl)boronic Acid: A Comprehensive Overview

The compound with CAS No 612832-83-4, commonly referred to as (2-(Benzyloxy)-5-chlorophenyl)boronic acid, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and its potential applications in various research domains. The molecule consists of a phenyl ring substituted with a benzyloxy group at the 2-position and a chlorine atom at the 5-position, with a boronic acid functional group attached. This combination of substituents makes it a versatile building block for further chemical transformations.

Recent studies have highlighted the importance of (2-(Benzyloxy)-5-chlorophenyl)boronic acid in the context of cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is widely used in the synthesis of biaryls, which are critical components in pharmaceuticals, agrochemicals, and advanced materials. The presence of the boronic acid group in this compound makes it an ideal substrate for such reactions, enabling the formation of diverse aromatic systems with high precision.

The benzyloxy group in the molecule plays a crucial role in modulating the electronic properties of the phenyl ring. This substitution pattern enhances the reactivity of the boronic acid group, facilitating its participation in various coupling reactions. Additionally, the chlorine substituent at the 5-position introduces steric and electronic effects that can be exploited to control the regioselectivity of reactions. These features make (2-(Benzyloxy)-5-chlorophenyl)boronic acid a valuable intermediate in the synthesis of complex organic molecules.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of this compound. Researchers have employed density functional theory (DFT) calculations to study the molecular orbitals and reaction pathways involving this boronic acid. These studies have revealed that the benzyloxy group significantly stabilizes certain transition states, thereby enhancing the efficiency of coupling reactions.

In terms of applications, (2-(Benzyloxy)-5-chlorophenyl)boronic acid has been utilized in the development of novel materials for optoelectronic devices. For instance, derivatives of this compound have been incorporated into organic light-emitting diodes (OLEDs), where they contribute to improved charge transport properties and enhanced device performance. Furthermore, this compound has shown promise in drug discovery, particularly in targeting specific protein kinases involved in cancer progression.

The synthesis of (2-(Benzyloxy)-5-chlorophenyl)boronic acid typically involves a multi-step process that begins with bromination or chlorination of an appropriate phenol derivative. The subsequent introduction of the boronic acid group is achieved through nucleophilic aromatic substitution or other specialized methods. Recent optimizations in these synthetic routes have led to higher yields and improved purity levels, making this compound more accessible for large-scale applications.

In conclusion, (2-(Benzyloxy)-5-chlorophenyl)boronic acid is a versatile and valuable compound with a wide range of applications in organic synthesis, materials science, and drug discovery. Its unique structural features and reactivity make it an essential tool for researchers aiming to develop novel chemical entities with tailored properties.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:612832-83-4)(2-(Benzyloxy)-5-chlorophenyl)boronic acid
A833142
Purity:99%/99%
Quantity:10g/25g
Price ($):161.0/323.0
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